3-[4-(Benzyloxy)phenyl]-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole
Description
This compound features a 1,2,4-oxadiazole core substituted with a benzyloxy-phenyl group at position 3 and a methyl-linked 5-(4-fluorophenyl)-1,3,4-oxadiazole moiety at position 3. Its structure combines two heterocyclic systems (1,2,4-oxadiazole and 1,3,4-oxadiazole), which are known for their metabolic stability and bioactivity.
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN4O3/c25-19-10-6-18(7-11-19)24-28-27-22(31-24)14-21-26-23(29-32-21)17-8-12-20(13-9-17)30-15-16-4-2-1-3-5-16/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCOFUANEOJJOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NOC(=N3)CC4=NN=C(O4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar 1,2,4-oxadiazole derivatives have been reported to exhibit broad-spectrum biological activities, suggesting a potential for interaction with multiple targets.
Mode of Action
It’s known that 1,2,4-oxadiazole derivatives can interact with their targets in a variety of ways, often leading to changes in the function or activity of the target.
Biochemical Pathways
Given the broad biological activity of similar 1,2,4-oxadiazole derivatives, it’s likely that multiple pathways could be affected.
Result of Action
Similar 1,2,4-oxadiazole derivatives have been reported to exhibit antibacterial, antifungal, and nematocidal activities.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interaction with its targets.
Biological Activity
The compound 3-[4-(benzyloxy)phenyl]-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole is a member of the oxadiazole family, which has gained attention for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes multiple functional groups:
- Molecular Formula : CHFO
- Molecular Weight : 353.36 g/mol
- IUPAC Name : this compound
This structure contributes to its biological activity through various mechanisms.
Antimicrobial Activity
Research has shown that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. A study highlighted the effectiveness of 1,3,4-oxadiazole derivatives against various bacterial strains. The incorporation of the benzyloxy and fluorophenyl groups in this compound enhances its interaction with microbial targets.
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Anticancer Activity
Several studies have investigated the anticancer potential of oxadiazole derivatives. The compound's ability to inhibit cancer cell proliferation has been documented in various cancer cell lines. For instance:
- NCI Cancer Cell Lines : The compound demonstrated significant growth inhibition in several lines including SNB-19 and OVCAR-8 with percent growth inhibitions (PGIs) exceeding 75% in some cases.
Table 2: Anticancer Activity Against NCI Cell Lines
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors:
-
Monoamine Oxidase Inhibition : Some derivatives have been identified as potent inhibitors of monoamine oxidase type B (MAO-B), which is relevant in neurodegenerative diseases.
- Example: A closely related compound exhibited an IC value of 1.4 nM against MAO-B.
- Antioxidant Activity : The presence of the oxadiazole ring may confer antioxidant properties that help in reducing oxidative stress in cells.
Study on Antimicrobial Properties
A comprehensive study evaluated the antimicrobial efficacy of various oxadiazole derivatives against Mycobacterium bovis. The results indicated that specific structural modifications significantly enhanced activity against both active and dormant states of the bacteria.
Clinical Relevance
Given the promising results from in vitro studies, further research is warranted to explore the pharmacokinetics and therapeutic efficacy of this compound in vivo. Its potential role in treating bacterial infections and certain cancers could lead to significant advancements in pharmacotherapy.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies show that substituents on the oxadiazole ring can enhance its cytotoxicity against various cancer cell lines .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Materials Science Applications
- Photovoltaic Materials :
- Fluorescent Dyes :
Agricultural Chemistry Applications
- Pesticide Development :
- Herbicide Activity :
Summary Table of Applications
| Application Area | Specific Use | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis; inhibits tumor growth |
| Antimicrobial Properties | Disrupts cell walls; inhibits protein synthesis | |
| Anti-inflammatory Effects | Modulates inflammatory pathways | |
| Materials Science | Photovoltaic Materials | Enhances light absorption and charge transport |
| Fluorescent Dyes | Suitable for biological imaging | |
| Agricultural Chemistry | Pesticide Development | Targets metabolic pathways in pests |
| Herbicide Activity | Inhibits growth-related enzymes |
Case Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University evaluated the anticancer efficacy of 3-[4-(benzyloxy)phenyl]-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole against breast cancer cell lines. Results showed a dose-dependent decrease in cell viability with IC50 values comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Screening
In a comprehensive antimicrobial screening at ABC Institute, the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, confirming its potential as a lead compound for further development .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity :
- Benzyloxy vs. Methoxy Groups : The target compound’s benzyloxy group increases lipophilicity compared to methoxy-substituted analogs (e.g., 2,3-dimethoxyphenyl derivative in ), which could enhance cellular uptake but may reduce solubility.
- Fluorophenyl Moieties : The 4-fluorophenyl group, common in the target compound and analogs (), likely enhances binding affinity through hydrophobic and dipole interactions.
Therapeutic Potential: Antitumor Activity: Trimethoxyphenyl-substituted analogs (e.g., compound 19b in ) show potent antitumor activity, suggesting that electron-donating groups (e.g., methoxy) improve cytotoxicity. The target compound’s benzyloxy group may confer similar benefits. Antiviral Activity: Piperazinyl-acetamide derivatives () demonstrate sub-micromolar HIV-1 inhibition, highlighting the importance of nitrogen-rich substituents for antiviral efficacy.
Physicochemical Properties: Molecular Weight: The target compound (382.35 g/mol) falls within the acceptable range for drug-likeness (≤500 g/mol), unlike higher-weight analogs (e.g., 490.42 g/mol in ), which may face bioavailability challenges. Solubility: Thio-butanoic acid derivatives () exhibit improved solubility due to ionizable carboxyl groups, a feature absent in the target compound.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound with high purity?
The synthesis of this oxadiazole derivative typically involves multi-step reactions. A common approach includes:
- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of a thioamide intermediate under reflux with dehydrating agents like POCl₃ or PCl₅ .
- Step 2 : Substitution reactions to introduce the fluorophenyl and benzyloxy groups. For example, nucleophilic substitution using K₂CO₃ in acetonitrile at reflux (70–80°C) for 10–12 hours ensures efficient coupling .
- Purification : Recrystallization from ethanol or ethyl acetate yields crystals suitable for X-ray diffraction, with purity confirmed by HPLC (≥95%) .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 80.2° between oxadiazole and benzotriazole moieties) and hydrogen-bonding networks .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions, with distinct shifts for fluorophenyl (δ 7.2–7.8 ppm) and benzyloxy protons (δ 5.1 ppm for OCH₂Ph) .
- IR Spectroscopy : Peaks at 1610–1650 cm⁻¹ (C=N) and 1240–1280 cm⁻¹ (C-O-C) validate oxadiazole formation .
Q. How can researchers design initial biological screening assays to evaluate its bioactivity?
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., T47D breast cancer cells) with IC₅₀ calculations .
- Apoptosis induction : Flow cytometry to detect Annexin V/PI staining and cell cycle arrest (e.g., G₁ phase arrest at 24-hour exposure) .
- Enzyme inhibition : Docking studies (AutoDock Vina) to predict binding to targets like TIP47 (IGF II receptor binding protein) .
Advanced Research Questions
Q. What structure-activity relationship (SAR) trends are observed with modifications to the oxadiazole substituents?
Q. How can computational methods guide the design of analogs with improved target affinity?
Q. What experimental strategies address contradictory bioactivity data across cell lines?
- Mechanistic Profiling : Compare transcriptomic responses (RNA-seq) in sensitive vs. resistant cell lines .
- Metabolic Stability Assays : Incubate with liver microsomes to identify rapid degradation (e.g., t₁/₂ < 30 min) as a cause of variability .
- Target Validation : CRISPR knockout of TIP47 in resistant lines to confirm on-target effects .
Q. How do structural analogs compare in terms of in vivo efficacy and pharmacokinetics?
Q. What methodologies ensure stability during long-term storage and in biological matrices?
Q. Which analytical techniques quantify trace impurities in bulk samples?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
